Fumaric Acid Monomethyl Ester-d3
Overview
Description
Fumaric Acid Monomethyl Ester-d3 is a deuterated organic compound used in a wide range of applications in the pharmaceutical, chemical, and research industries . It is a stable isotopically labeled compound that is used as a deuterated internal standard in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other analytical techniques . It is a derivative of fumaric acid, a dicarboxylic acid that is found in various fruits and vegetables .
Synthesis Analysis
This compound is used as an internal standard in analytical techniques and as a starting material in the synthesis of other deuterated compounds . It is also used in the analyses of fumaric acid, its dimethyl and monomethyl ester, useful for analyses in biological matrices .Molecular Structure Analysis
This compound has a molecular formula of C5H5D3O4 and a molecular weight of 147.12 g/mol . It is a deuterated form of Fumaric Acid Monomethyl Ester .Chemical Reactions Analysis
This compound is used in a number of chemical reactions. For instance, it can be used as a reactant to synthesize Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor .Physical and Chemical Properties Analysis
This compound is a colorless, odorless, and crystalline compound that is soluble in water and organic solvents .Scientific Research Applications
Pharmacokinetics and Metabolism
- Fumaric acid esters (FAEs) are used in treating psoriasis and multiple sclerosis. They primarily contain dimethylfumarate (DMF) which is metabolized into monomethylfumarate (MMF) in vivo. Understanding this pharmacology is crucial for research and therapeutic applications (Mrowietz et al., 2018).
Clinical Utility and Immune Modulation
- Fumaric acid esters like DMF demonstrate antioxidative, anti-inflammatory, and immune-modulating effects. These properties are significant for the treatment of diseases with oxidative stress and inflammation pathology, offering broad clinical utility (Kourakis et al., 2020).
Immunomodulatory Effects
- FAEs, particularly DMF, exhibit immunomodulatory effects, impacting CD4+ and CD8+ T-lymphocytes, and influencing NF-κB transcription. This has implications for multiple sclerosis and psoriasis treatment (Moharregh-Khiabani et al., 2009).
Neuroprotective Effects
- Studies on DMF and MMF indicate neuroprotective effects, particularly in conditions like multiple sclerosis. This involves anti-inflammatory actions in the central nervous system and potential benefits in neurodegenerative diseases (Galloway et al., 2017).
Bioanalytical Studies
- The development of sensitive LC–MS/MS methods for MMF quantification in human plasma facilitates pharmacokinetic studies, which are critical for understanding the drug's behavior in the body (I. S. et al., 2017).
Cellular Metabolism and Antioxidative Mechanism
- FAEs affect cellular metabolism, particularly in astrocytes and oligodendrocytes, impacting glutathione levels. This reveals their potential in treating conditions like multiple sclerosis, where cellular metabolism and oxidative stress play significant roles (Schmidt & Dringen, 2010).
Alternative Therapeutics and Biomedical Applications
- FAEs, including DMF and MMF, have shown potential in a variety of biomedical applications beyond psoriasis and multiple sclerosis. Their roles in modulating inflammatory and oxidative processes open avenues for alternative therapeutics in various diseases (Das et al., 2016).
Mechanism of Action
Target of Action
Fumaric Acid Monomethyl Ester-d3, also known as Monomethyl Fumarate-d3, primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . The compound also inhibits Jumonji C domain-containing histone demethylases (JCHDMs) .
Mode of Action
Monomethyl Fumarate-d3 interacts with its targets to bring about changes at the cellular level. It dissociates from Keap-1, allowing Nrf2 to translocate to the nucleus. Therein, Nrf2 binds to the antioxidant response element (ARE) of an array of antioxidant target genes, thereby upregulating their expression and related activity . This interaction results in robust anti-oxidative and anti-inflammatory effects .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also interferes with the cellular redox system .
Pharmacokinetics
Monomethyl Fumarate-d3 is a prodrug that is rapidly converted to monomethyl fumarate (MMF) in vivo It is known that the compound has robust bioavailability .
Result of Action
The action of Monomethyl Fumarate-d3 results in a number of molecular and cellular effects. It reduces retinal neurodegeneration in an Nrf2-dependent manner . It also suppresses inflammatory gene expression, reduces Müller cell gliosis, decreases neuronal cell loss in the ganglion cell layer, and improves retinal function . Furthermore, it has been found to exert a neuronal protective function in the retinal I/R model .
Future Directions
Fumaric Acid Esters, including Fumaric Acid Monomethyl Ester-d3, have been shown to have potential benefits in a number of disease conditions that involve inflammation and oxidative stress . They have robust anti-oxidative and anti-inflammatory effects and are being considered for repurposing and rapid clinical implementation for their management .
Biochemical Analysis
Biochemical Properties
Fumaric Acid Monomethyl Ester-d3 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it disrupts Keap1-Nrf2 binding, leading to the induction of nuclear translocation of Nrf2 . This, in turn, activates a number of downstream antioxidant response genes .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have protective effects against inflammatory disorders such as psoriasis, multiple sclerosis, and Huntington’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it disrupts Keap1-Nrf2 binding, leading to the activation of several antioxidant response genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available and needs further exploration.
Properties
IUPAC Name |
(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-SMQGVBCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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